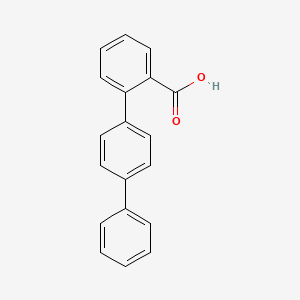

4-Biphenylbenzoic acid

Descripción general

Descripción

4-Biphenylbenzoic acid, also known as biphenyl-4-carboxylic acid, is an organic compound with the molecular formula C13H10O2. It is characterized by a biphenyl structure with a carboxylic acid group attached to one of the phenyl rings. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Biphenylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoic acid with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is typically carried out in a solvent mixture of dioxane and water at elevated temperatures (around 75°C) for several hours .

Industrial Production Methods: In industrial settings, this compound can be produced by the oxidation of biphenyl using potassium permanganate under controlled conditions. The reaction mixture is then filtered and acidified to obtain the crude product, which is further purified through recrystallization .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The biphenyl system undergoes electrophilic substitution, influenced by the electron-withdrawing carboxylic acid group. Key transformations include:

The carboxylic acid group deactivates the attached ring, directing substituents to the meta position. The distal phenyl ring shows moderate reactivity under strong electrophilic conditions .

Coupling Reactions

4-Biphenylbenzoic acid participates in cross-couplings as a directing group or via pre-functionalized intermediates:

Suzuki-Miyaura Coupling

-

Substrate : 4-Bromobiphenylbenzoic acid

-

Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (10:1), 75°C

Ullmann-Type Coupling

-

Substrate : Iodo-derivative

-

Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C

Carboxylic Acid Derivatization

The -COOH group undergoes typical acid-derived transformations:

Solvent Effects on Reaction Kinetics

Kinetic studies with diazodiphenylmethane in 14 alcohols (30–40°C) reveal:

Table: Rate Constants (log k) and Solvent Correlations

| Alcohol | log k (30°C) | ρ (Hammett) | Dielectric Constant (ε) |

|---|---|---|---|

| Methanol | -2.34 | 0.81 | 32.7 |

| Ethanol | -2.41 | 0.78 | 24.3 |

| Isopropanol | -2.58 | 0.72 | 19.9 |

| tert-Butanol | -2.67 | 0.68 | 12.5 |

-

Key Trends :

Oxidation

-

Side Chain Oxidation : Methyl derivatives (e.g., 4-biphenyltoluene) oxidize to this compound using KMnO₄ (90°C, pH 2) .

-

Ring Oxidation : Limited under standard conditions due to aromatic stability.

Reduction

Aplicaciones Científicas De Investigación

Polymer Production

4-Biphenylbenzoic acid is a crucial intermediate in synthesizing high-performance polymers. Its unique structure enhances thermal stability and mechanical properties, making it suitable for applications in the electronics and automotive industries.

- Key Properties :

- Thermal Stability : Improves the heat resistance of polymers.

- Mechanical Properties : Enhances strength and durability.

Table 1: Applications in Polymer Production

| Application Area | Description | Benefits |

|---|---|---|

| Electronics | Used in high-temperature resistant polymers | Increased lifespan and performance |

| Automotive | Component in lightweight materials | Improved fuel efficiency |

Pharmaceuticals

In the pharmaceutical sector, this compound is utilized to develop drug formulations that require specific solubility and stability profiles. This leads to improved therapeutic efficacy.

- Case Study : A study demonstrated that formulations incorporating this compound exhibited enhanced bioavailability compared to traditional formulations .

Table 2: Pharmaceutical Applications

| Drug Type | Application | Outcome |

|---|---|---|

| Anti-inflammatory | Formulation enhancer | Improved solubility |

| Antimicrobial | Active ingredient | Enhanced efficacy |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, enabling researchers to create complex molecules for various applications in materials science and medicinal chemistry.

- Example Reaction : The bisphosphorylation of this compound has been shown to yield high amounts of desired products, indicating its utility in synthesizing bioactive compounds .

Table 3: Organic Synthesis Applications

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Bisphosphorylation | 87% | Effective for various derivatives |

| Coupling Reactions | 74% | Suitable for bioactive compounds |

Analytical Chemistry

In analytical chemistry, this compound is employed in methods such as chromatography for separating and identifying compounds in complex mixtures. This application is vital for quality control in manufacturing processes.

- Application Insight : Its use in chromatographic methods has been essential for ensuring the purity and quality of pharmaceutical products .

Table 4: Analytical Chemistry Applications

| Method | Purpose | Importance |

|---|---|---|

| Chromatography | Compound separation | Quality control |

| Spectroscopy | Identification of compounds | Research validation |

Mecanismo De Acción

The mechanism of action of 4-biphenylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, affecting their function .

Comparación Con Compuestos Similares

- Biphenyl-4,4’-dicarboxylic acid

- 4-Phenylbenzoic acid

- Diphenyl-4-carboxylic acid

Comparison: 4-Biphenylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to biphenyl-4,4’-dicarboxylic acid, which has two carboxylic acid groups, this compound has only one, making it less acidic and more suitable for certain applications. Its structure also allows for more selective interactions in biological systems .

Actividad Biológica

4-Biphenylbenzoic acid, also known as 4-phenylbenzoic acid, is a compound of significant interest in biochemical research due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of a benzoic acid moiety with a biphenyl group at the para position. Its molecular formula is , and it has a molecular weight of 198.22 g/mol. The compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

1. Inhibition of Enzymatic Activity

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been shown to inhibit mushroom tyrosinase, an enzyme crucial for melanin production. The compound's structure allows it to chelate with cupric ions in the active site of tyrosinase, thereby interfering with its catalytic function. In silico docking studies revealed that specific interactions within the active site contribute to its inhibitory potency .

2. Effects on Lipid Metabolism

A study investigated the effects of biphenylcarboxylic acids, including this compound, on lipid synthesis in rat models. The results demonstrated that oral administration led to a significant decrease in triglyceride synthesis from labeled oleic acid in adipose tissues. This suggests a potential role for the compound in regulating lipid metabolism and possibly in managing obesity or related metabolic disorders .

3. Antioxidant Properties

The antioxidant capacity of this compound has also been explored. Compounds with similar structures have shown promise in scavenging free radicals and reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The biphenyl structure may enhance its electron-donating ability, contributing to its antioxidant effects .

Table 1: Summary of Biological Activities

Recent Research Developments

Recent studies have focused on enhancing the understanding of how structural modifications to this compound can influence its biological activity. For example, modifications that increase hydrophobic interactions or alter electronic properties have been shown to improve binding affinity to target proteins .

Structural Insights from Docking Studies

Docking studies using software like AutoDock Vina have provided insights into how this compound interacts with various biological macromolecules. These studies help predict how structural changes can optimize the compound's efficacy as a therapeutic agent .

Propiedades

IUPAC Name |

2-(4-phenylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-19(21)18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIAIQKTCVOCAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.